3-(Hydroxymethyl)-4,4-dimethylpentanal
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Overview
Description
3-(Hydroxymethyl)-4,4-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, featuring a hydroxymethyl group at the third carbon and two methyl groups at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,4-dimethylpentanal can be achieved through several methods. One common approach involves the hydroxymethylation of 4,4-dimethylpentanal. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous addition of reactants and catalysts, with the product being continuously removed from the reaction mixture. This approach minimizes side reactions and enhances the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4,4-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-4,4-dimethylpentanoic acid.
Reduction: 3-(Hydroxymethyl)-4,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-4,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4,4-dimethylpentanal depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The aldehyde group can undergo nucleophilic addition, forming intermediates that can be further transformed into desired products. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-4-methylpentanal: Similar structure but with one less methyl group.
4,4-Dimethylpentanal: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)pentanal: Lacks the additional methyl groups at the fourth carbon.
Uniqueness
3-(Hydroxymethyl)-4,4-dimethylpentanal is unique due to the presence of both a hydroxymethyl group and two methyl groups at the fourth carbon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
56805-31-3 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4,4-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)7(6-10)4-5-9/h5,7,10H,4,6H2,1-3H3 |
InChI Key |
YYUBOZUOXQHNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC=O)CO |
Origin of Product |
United States |
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